4,5-Dichloro-2-(chloromethyl)benzo[d]thiazole
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Overview
Description
4,5-Dichloro-2-(chloromethyl)benzo[d]thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound features a benzothiazole ring substituted with chlorine atoms at positions 4 and 5, and a chloromethyl group at position 2. Its unique structure makes it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-(chloromethyl)benzo[d]thiazole typically involves the chlorination of benzo[d]thiazole derivatives. One common method is the reaction of 2-aminothiophenol with chloroacetyl chloride, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents like dichloromethane or chloroform and catalysts such as aluminum chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-(chloromethyl)benzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted benzothiazoles, which are often used in pharmaceuticals and agrochemicals.
Scientific Research Applications
4,5-Dichloro-2-(chloromethyl)benzo[d]thiazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its role in developing new drugs, particularly in cancer research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-(chloromethyl)benzo[d]thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dichloro-2-methylbenzo[d]thiazole
- 4,5-Dichloro-2-(bromomethyl)benzo[d]thiazole
- 4,5-Dichloro-2-(hydroxymethyl)benzo[d]thiazole
Uniqueness
4,5-Dichloro-2-(chloromethyl)benzo[d]thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloromethyl group at position 2 allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C8H4Cl3NS |
---|---|
Molecular Weight |
252.5 g/mol |
IUPAC Name |
4,5-dichloro-2-(chloromethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C8H4Cl3NS/c9-3-6-12-8-5(13-6)2-1-4(10)7(8)11/h1-2H,3H2 |
InChI Key |
NHEFWEJXFZYWDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1SC(=N2)CCl)Cl)Cl |
Origin of Product |
United States |
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